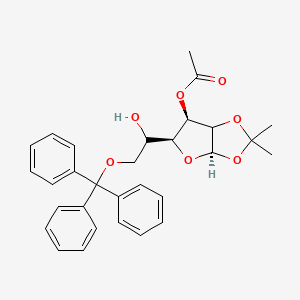

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

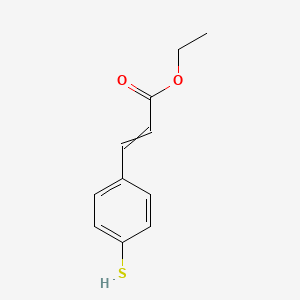

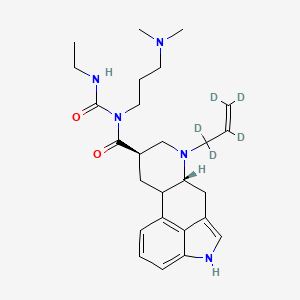

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a chemical compound that has been widely used in scientific research. It is a non-ionic detergent that is commonly used to solubilize membrane proteins. This compound has a unique structure that allows it to interact with hydrophobic regions of proteins, making it an effective tool for studying membrane proteins.

Aplicaciones Científicas De Investigación

Application 1: Preparation of Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses

Scientific Field

Chemistry

Summary of Application

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses . These compounds have a variety of biological activities and are associated with the presence of phenolic glycosides .

Methods of Application

The key features of the synthetic scheme are the formation of the β-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose .

Results

The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Application 2: Assay of N-acetylglucosaminyltransferase-I Activity

Scientific Field

Biochemistry

Summary of Application

Octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, which can be synthesized from Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside, is used as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity .

Methods of Application

The synthesis involves the formation of the β-mannosidic linkage by 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide and glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose .

Results

The trisaccharide is shown to be an acceptor for N-acetylglucosaminyltransferase-I with a KM of 585 µm .

Application 3: Preparation of Hybrid Liposomes

Scientific Field

Biophysics and Nanomedicine

Summary of Application

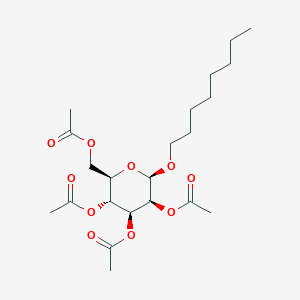

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside can be used to prepare hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP). These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery .

Methods of Application

The biophysical properties of these hybrid membranes are investigated using differential scanning calorimetry, dynamic light scattering, and scanning electron microscopy .

Results

Lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage. Furthermore, electronic microscopy revealed the presence of well-defined liposomes .

Application 4: Solubilization of Membrane Proteins

Summary of Application

Octyl β-D-thioglucopyranoside, which can be synthesized from Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside, is a mild nonionic detergent that is used for cell lysis or to solubilize membrane proteins without denaturing them .

Methods of Application

This compound is particularly useful in order to crystallize membrane proteins or to reconstitute them into lipid bilayers .

Results

It has a critical micelle concentration of 9 mM, and the presence of the thioether linkage makes it resistant to degradation by beta-glucosidase enzymes .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGLREVZONTJLS-LXHROKJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)